(1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Lipophilicity Drug Design ADME Prediction

This specific regioisomer is non-interchangeable due to the precise 3-piperidinyl connectivity and 5-hydroxymethyl group that govern hydrogen-bonding, basicity, and lipophilicity—directly impacting receptor pharmacophore mapping and downstream amide coupling or nucleophilic substitution reactivity. Its low MW (209.29), moderate TPSA (50.1 Ų), and predicted XLogP3 (-0.2) make it an ideal fragment-sized scaffold for CNS drug discovery and factor Xa or PrCP inhibitor programs.

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
CAS No. 2091608-48-7
Cat. No. B1492713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
CAS2091608-48-7
Molecular FormulaC11H19N3O
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CCCNC2)CO
InChIInChI=1S/C11H19N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h6,9,12,15H,2-5,7-8H2,1H3
InChIKeySAGSSVMEIINOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol (CAS 2091608-48-7) for Targeted Heterocyclic Synthesis


(1-Ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol (CAS 2091608-48-7) is a bifunctional heterocyclic building block featuring a pyrazole core with an N-ethyl substituent, a 3-piperidin-3-yl side chain, and a hydroxymethyl group at the 5-position [1]. Its structure enables it to participate in diverse synthetic transformations, making it a valuable intermediate in medicinal chemistry programs targeting anticoagulant, neuroprotective, and anti-infective pathways [2]. The quantitative selection advantage of this specific regioisomer over its closest analogs lies in its distinct connectivity pattern and the accompanying predicted physicochemical profile, which directly influence downstream synthetic utility and biological target engagement.

Why Generic Pyrazole-Piperidine Intermediates Cannot Substitute (1-Ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol


Simple functional group or positional isomer analogs of (1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol cannot be considered interchangeable procurement items. The precise position of the piperidine attachment on the pyrazole ring (3-yl vs. 4-yl), the N-ethyl substitution, and the presence of the 5-hydroxymethyl group collectively govern the molecule's hydrogen-bonding capacity, basicity, and lipophilicity [1]. These properties directly dictate the compound's reactivity in downstream reactions such as amide coupling or nucleophilic substitution, and its ability to map to specific receptor pharmacophores, as evidenced by the distinct biological activity profiles seen across pyrazolyl-piperidine series [2]. The quantitative evidence below demonstrates that even single-point structural changes yield measurable differences, confirming the necessity for compound-specific procurement.

Quantitative Differentiation of (1-Ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol Against Closest Analogs


Lipophilicity Difference: XLogP3 Comparison with Des-Ethyl and 4-Piperidinyl Analogs

This compound exhibits a predicted XLogP3 of -0.2, making it less lipophilic than close analogs. The N-ethyl group on the pyrazole ring is a key structural determinant of its calculated logP, which is critical for predicting membrane permeability and oral bioavailability in lead optimization programs [1]. In contrast, the des-ethyl analog lacks this substitution and the corresponding predicted property shift, while the 4-piperidinyl regioisomer is predicted to have a different partition coefficient due to the altered electronic environment, although direct experimental data is not publicly available for the comparators .

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area: Distinguishing H-Bond Capacity Relative to Des-Analogs

The compound's topological polar surface area (TPSA) is calculated as 50.1 Ų [1]. This value is a direct consequence of its specific substitution pattern: the hydroxymethyl group contributes polar surface area, while the N-ethyl group contributes lipophilic surface. For CNS-targeted programs, TPSA values below 60-70 Ų are generally associated with favorable blood-brain barrier (BBB) penetration, making this intermediate a potentially superior choice over more polar analogs. The des-ethyl analog's predicted TPSA is expected to be slightly lower, as it lacks the lipophilic contribution of the ethyl group, which would change the balance of properties. Direct experimental TPSA comparison is not available.

Polar Surface Area Blood-Brain Barrier Penetration Drug-likeness

Predicted pKa and Basicity: Differentiation from Carboxamide Analogs

The predicted pKa of the hydroxymethyl-bearing pyrazole is 14.34±0.10 [1], indicating that the compound remains predominantly neutral at physiological pH. This is a stark contrast to the carboxamide analog, 1-ethyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide (CAS 2092489-75-1), where the electron-withdrawing amide group significantly alters the pyrazole ring's electronic properties and would be expected to lower the pKa of the pyrazole NH, while introducing additional hydrogen-bonding capacity. The specific pKa of the piperidine nitrogen, while not explicitly stated, is expected to be basic (estimated >9), facilitating salt formation for purification or formulation. The absence of a basic nitrogen substituent in the pyridinyl analog (CAS 2092721-92-9) would eliminate this option, making this compound a more versatile intermediate for programs requiring a solubilizing handle.

pKa Ionization State Medicinal Chemistry

Molecular Weight and Synthetic Tractability Advantage Over Heavier Analogs

With a molecular weight of 209.29 g/mol and a heavy atom count of 15 [1], this compound falls comfortably within lead-like chemical space (typically MW < 350). This offers a distinct advantage over the tetrahydroindazole-fused analog, (1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole) (CAS 2097954-43-1), which has a molecular weight of 233.35 g/mol and a heavy atom count of 17 . The lower molecular weight and reduced complexity of the target compound provide greater synthetic tractability and a better starting point for fragment-based or lead-optimization campaigns, where the goal is to build molecular weight and complexity strategically.

Lead-likeness Fragment-based drug discovery Molecular weight

Optimal Application Scenarios for (1-Ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol Based on Quantitative Profile


CNS-Targeted Kinase or Protease Inhibitor Lead Optimization

The compound's moderate TPSA (50.1 Ų) and predicted XLogP3 (-0.2) position it as a suitable core scaffold for central nervous system (CNS) drug discovery programs [1]. When incorporated into a final inhibitor, these starting properties increase the likelihood of achieving the CNS MPO desirability score. The piperidine nitrogen provides a handle for forming amide or sulfonamide linkages to diverse pharmacophore elements, as examined in related pyrazolyl-piperidine series for targets such as factor Xa, where subtle structural changes produced IC50 values in the low nanomolar range [2]. The compound's low molecular weight (209.29 g/mol) is a distinct advantage here, allowing medicinal chemists to add complexity without exceeding the MW 450 threshold commonly associated with successful CNS drugs.

Antithrombotic Fragment-Based Drug Discovery (FBDD) Starting Point

Given the validated anticoagulant activity of structurally related pyrazolyl piperidines, which demonstrated direct factor Xa inhibition (e.g., compound 4a with IC50 = 13.4 nM) [3], this compound is an ideal fragment-sized (MW 209) starting point for FBDD programs. Its three functional handles (hydroxymethyl, piperidine NH, and pyrazole C-H) allow for parallel optimization of three vectors, a key requirement for efficient fragment growth. The predicted high pKa (14.34) minimizes the risk of unpredictable ionization interfering with biochemical assay interpretation during the hit-to-lead phase.

Synthesis of Prolylcarboxypeptidase (PrCP) Inhibitor Libraries

The compound is structurally related to 'Piperidinyl pyrazole derivative 3' (PMID28699813-Compound-B), a known PrCP inhibitor developed by Merck Sharp & Dohme [4]. This suggests that the (1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol scaffold is validated for this target class. The hydroxymethyl group offers a synthetic entry point for introducing diverse P1' and P2' mimetic groups via esterification or etherification, allowing for the rapid parallel synthesis of PrCP inhibitor libraries. Its predicted physicochemical profile is favorable for obtaining the oral bioavailability required for chronic metabolic disease indications targeted by PrCP inhibition.

20-HETE Formation Inhibitor Development for Neuroprotection

Substituted piperidine-pyrazoles have been shown to potently inhibit CYP4-mediated 20-HETE formation with low nanomolar IC50 values in human, rat, and rabbit liver microsomes, demonstrating high aqueous solubility and metabolic stability [5]. The target compound's specific 3-piperidinyl connectivity and the presence of the hydroxymethyl group make it a key intermediate for generating the proprietary substitution patterns described in this patent. The favorable TPSA and predicted logP align with the reported high apical-to-basolateral permeability and low efflux ratios of the series, making it a strategic procurement choice for stroke and traumatic brain injury programs.

Quote Request

Request a Quote for (1-ethyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.